molecular formula C20H21NO7S B5153243 dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5153243
M. Wt: 419.4 g/mol
InChI Key: JLGWBTKVJPDDRE-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxybenzoyl chloride with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the compound’s structure and functional groups. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (referred to as "the compound" hereafter) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentathiophene core with multiple functional groups that may influence its biological activity. The presence of the dimethoxyphenyl carbonyl moiety suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that the compound can inhibit the proliferation of cancer cell lines. For instance, it has demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it significantly decreased levels of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antimicrobial Properties : Preliminary tests indicate that the compound possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for these pathogens .

The mechanisms underlying the biological activities of the compound are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or inflammatory pathways. For example, it has been suggested to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis. Flow cytometry analysis revealed an increase in cells at the G0/G1 phase when treated with the compound .

Case Study 1: Antitumor Activity

In a controlled study published in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed:

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

This indicates a dose-dependent inhibition of cell viability, confirming its potential as an antitumor agent.

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using an LPS-induced inflammation model in RAW264.7 macrophages. The findings were summarized as follows:

TreatmentTNF-α Level (pg/mL)
Control1200
LPS2000
Compound (10 µM)800

The significant reduction in TNF-α levels suggests that the compound effectively mitigates inflammation.

Properties

IUPAC Name

dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S/c1-25-11-7-10(8-12(9-11)26-2)17(22)21-18-16(20(24)28-4)15-13(19(23)27-3)5-6-14(15)29-18/h7-9,13H,5-6H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGWBTKVJPDDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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